

physical and chemical properties of 4-Carboxy-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	4-Carboxy-2-nitrophenylboronic acid
Cat. No.:	B1203773
	Get Quote

An In-depth Technical Guide to 4-Carboxy-2-nitrophenylboronic Acid For Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Carboxy-2-nitrophenylboronic acid** is a specialized organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a boronic acid group, coupled with the electronic effects of the nitro group, makes it a versatile reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications in research and drug development.

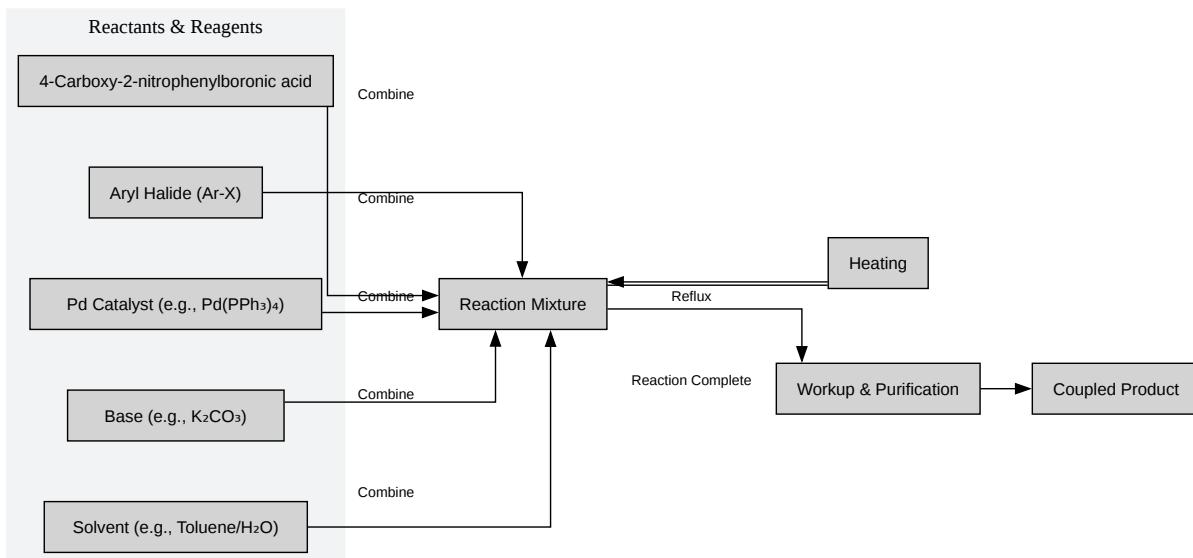
Physicochemical Properties

The physical and chemical properties of **4-Carboxy-2-nitrophenylboronic acid** are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
CAS Number	85107-54-6	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₆ BNO ₆	[1] [3] [4]
Molecular Weight	210.94 g/mol	[3] [4]
Appearance	White to light yellow powder or crystal	[2]
Purity	≥97%	[2]
Storage Temperature	Room temperature, under an inert atmosphere	[3]
IUPAC Name	4-(dihydroxyboryl)-3-nitrobenzoic acid	

Note: This compound may contain varying amounts of its anhydride.[\[2\]](#)[\[5\]](#)

Chemical Properties and Reactivity


4-Carboxy-2-nitrophenylboronic acid exhibits reactivity characteristic of its functional groups:

- Boronic Acid Group: This moiety is the key to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[\[6\]](#)[\[7\]](#) The boronic acid can also form reversible covalent bonds with diols, a property exploited in the design of sensors and self-healing materials.[\[8\]](#)
- Carboxylic Acid Group: This group provides a handle for further functionalization, such as amidation or esterification, allowing for its incorporation into larger molecules like peptides or polymers.
- Nitro Group: The electron-withdrawing nature of the ortho-positioned nitro group influences the electronic properties and reactivity of the boronic acid.[\[6\]](#) The nitro group itself can be chemically transformed, for example, through reduction to an amine, which opens up further synthetic possibilities.[\[9\]](#)

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **4-Carboxy-2-nitrophenylboronic acid** are not readily available in the provided search results, a general approach can be inferred from the synthesis of related nitrophenylboronic acids. One common method involves the diazotization of the corresponding aminobenzoic acid, followed by a reaction that introduces the boronic acid group.[\[10\]](#)[\[11\]](#)

A key reaction involving this compound is the Suzuki-Miyaura cross-coupling. Below is a generalized workflow.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

4-Carboxy-2-nitrophenylboronic acid and its derivatives are of significant interest to the pharmaceutical and biotechnology sectors.

- Cross-Coupling Reactions: As a reactant in Suzuki-Miyaura cross-coupling, it is instrumental in synthesizing biaryl compounds, which are common structural motifs in many drug molecules.^[6]
- Protein Degraders: The pinacol ester of **4-Carboxy-2-nitrophenylboronic acid** is listed as a "Protein Degrader Building Block," indicating its use in the synthesis of molecules for targeted protein degradation, a cutting-edge area of drug discovery.^[12]
- Functional Materials: Phenylboronic acids, in general, are used in the design of functional polymers for applications such as drug delivery and biosensing.^[8] The dual functionality of **4-Carboxy-2-nitrophenylboronic acid** makes it a candidate for creating advanced polymers with specific recognition or responsive properties.
- Potential as Enzyme Inhibitors: Related boronic acid compounds have shown activity as enzyme inhibitors, for example, 4-carboxyphenylboronic acid as a β -lactamase inhibitor. This suggests that derivatives of **4-Carboxy-2-nitrophenylboronic acid** could be explored for similar applications.

Safety Information

4-Carboxy-2-nitrophenylboronic acid is classified as an irritant.^[4] The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this chemical.

Conclusion

4-Carboxy-2-nitrophenylboronic acid is a highly functionalized building block with significant potential in organic synthesis and drug development. Its unique combination of a boronic acid, a carboxylic acid, and a nitro group on a phenyl ring provides multiple avenues for chemical modification and incorporation into complex molecules. Its primary application in Suzuki-

Miyaura cross-coupling reactions and its role as a precursor for protein degraders highlight its importance for researchers and scientists in the pharmaceutical industry. Further exploration of this versatile compound is likely to yield novel applications in materials science and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-Carboxy-2-nitrophenylboronic Acid | 85107-54-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. 85107-54-6 · 4-Carboxy-2-nitrophenylboronic Acid · 328-84851[Detail Information] | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. amiscientific.com [amiscientific.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Carboxy-2-nitrophenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203773#physical-and-chemical-properties-of-4-carboxy-2-nitrophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com